

# Application Notes and Protocols: Measuring Evenamide Efficacy with the PANSS Scale

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Evenamide |           |
| Cat. No.:            | B1671789  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for measuring the efficacy of **evenamide** in schizophrenia clinical trials using the Positive and Negative Syndrome Scale (PANSS). The included protocols and data are synthesized from multiple clinical studies to guide researchers in designing and executing similar trials.

### Introduction

**Evenamide** is an investigational drug that acts as a glutamate modulator by blocking voltage-gated sodium channels.[1][2] This mechanism normalizes glutamate release, which is implicated in the pathophysiology of schizophrenia.[1] Clinical trials have assessed the efficacy of **evenamide** as an add-on therapy for patients with schizophrenia, with the PANSS scale being a primary endpoint for measuring changes in symptom severity.[3][4]

## **Mechanism of Action**

**Evenamide**'s unique mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), which in turn modulates the release of glutamate.[1][5] In schizophrenia, dysregulation of glutamatergic neurotransmission is a key pathological feature. **Evenamide** normalizes aberrant glutamate release without affecting basal levels, thereby reducing neuronal hyperexcitability in brain regions like the hippocampus.[1][2] Unlike conventional antipsychotics, it does not directly target dopamine, serotonin, or other neurotransmitter receptors, potentially leading to a different side effect profile.[1]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Portico [access.portico.org]
- 2. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newron announces positive top-line results from potentially pivotal Phase II/III study 008A with evenamide in schizophrenia patients | Newron Pharmaceuticals [newron.com]
- 4. Newron Reports New Data on Evenamide Efficacy in Schizophrenia Study [synapse.patsnap.com]
- 5. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Measuring Evenamide Efficacy with the PANSS Scale]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671789#measuring-evenamide-efficacy-with-panss-scale]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com